
Éster dibútilico del ácido etilmalónico
Descripción general
Descripción
Ethylmalonic acid dibutyl ester, also known as dibutyl ethylpropanedioate, is an organic compound with the molecular formula C₁₃H₂₄O₄. It is a diester derived from ethylmalonic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Aplicaciones Científicas De Investigación
Ethylmalonic acid dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and plasticizers
Mecanismo De Acción
Target of Action
Ethylmalonic acid dibutyl ester, a derivative of malonic acid, primarily targets the carbons alpha to carbonyl groups . These carbons can be deprotonated by a strong base, forming a carbanion .
Mode of Action
The carbanion formed undergoes nucleophilic substitution on the alkyl halide, yielding an alkylated compound . This process is part of the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups .
Biochemical Pathways
The malonic ester synthesis is a key part of the ethylmalonyl-CoA pathway . This pathway is central to the carbon metabolism of many α-proteobacteria and actinomycetes . Its function is to convert acetyl-CoA, a central carbon intermediate, to other precursor metabolites for cell carbon biosynthesis .
Pharmacokinetics
The compound’s molecular weight is 2443273 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the malonic ester synthesis is a substituted acetic acid . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group . This process is equivalent to the − CH 2 COOH synthon .
Action Environment
The action of Ethylmalonic acid dibutyl ester is influenced by environmental factors such as temperature . The esters chosen for the reaction are usually the same as the base used, i.e., ethyl esters with sodium ethoxide . This is to prevent scrambling by transesterification
Análisis Bioquímico
Biochemical Properties
This process involves the alkylation of diethyl malonate or another ester of malonic acid at the carbon alpha, directly adjacent to both carbonyl groups
Molecular Mechanism
The molecular mechanism of Ethylmalonic acid dibutyl ester primarily involves its role in the malonic ester synthesis . This process includes several steps: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, and decarboxylation of the carboxylic acid to give an enol .
Dosage Effects in Animal Models
A related study has shown that the administration of ethylmalonic acid in rats did not change important parameters of energy metabolism .
Metabolic Pathways
Ethylmalonic acid dibutyl ester is involved in the malonic ester synthesis, a metabolic pathway that replenishes tricarboxylic acid cycle intermediates . This pathway plays a major role in the carbon metabolism of many alpha-proteobacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylmalonic acid dibutyl ester can be synthesized through the esterification of ethylmalonic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, ethylmalonic acid dibutyl ester is produced by the condensation of ethylbutyrate and dibutyloxalate. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Ethylmalonic acid dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield ethylmalonic acid and butanol.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form butyl acetate and carbon dioxide.
Alkylation: The ester can be alkylated at the alpha position to form substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Decarboxylation: Requires heating under controlled conditions.
Alkylation: Involves the use of alkyl halides and a base such as sodium ethoxide.
Major Products:
Hydrolysis: Ethylmalonic acid and butanol.
Decarboxylation: Butyl acetate and carbon dioxide.
Alkylation: Substituted ethylmalonic acid dibutyl esters
Comparación Con Compuestos Similares
Diethyl malonate: Another diester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Diisopropyl malonate: A diester with isopropyl groups, used in specialized synthetic applications.
Uniqueness: Ethylmalonic acid dibutyl ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. Compared to other malonic acid esters, it offers different steric and electronic effects, making it suitable for particular synthetic routes and applications .
Propiedades
IUPAC Name |
dibutyl 2-ethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-4-7-9-16-12(14)11(6-3)13(15)17-10-8-5-2/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHANSLELCOANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030823 | |
| Record name | Dibutyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-92-4 | |
| Record name | Dibutyl ethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301030823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




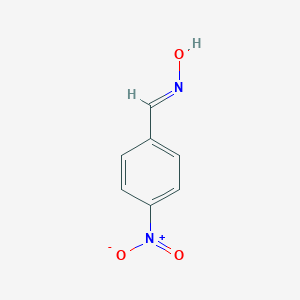
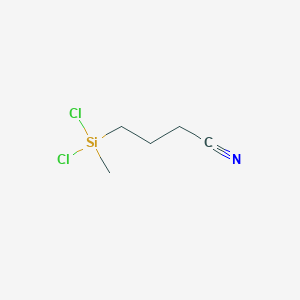
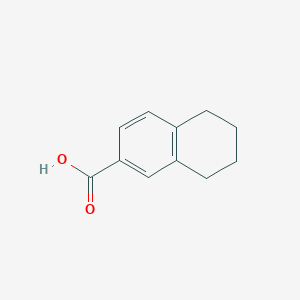




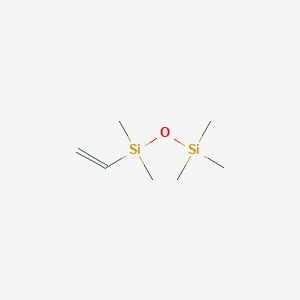

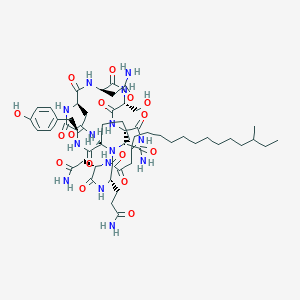
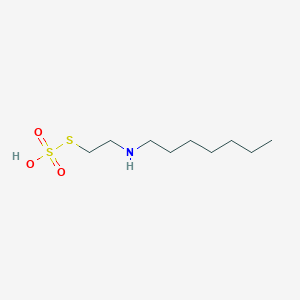
![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)
